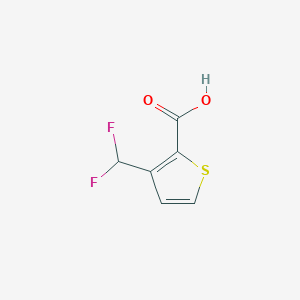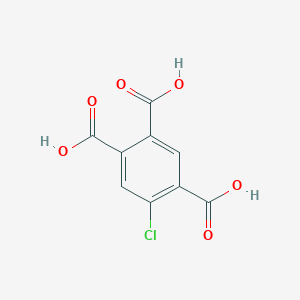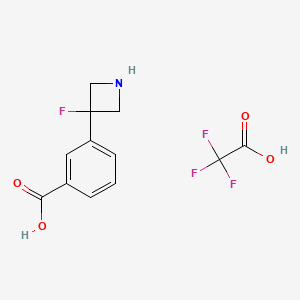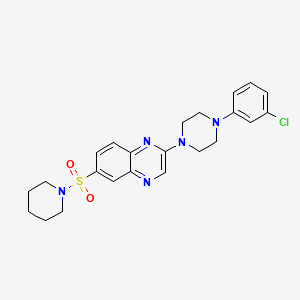
3-(Difluoromethyl)thiophene-2-carboxylic acid
Vue d'ensemble
Description
“3-(Difluoromethyl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C6H4F2O2S . It is a derivative of thiophene, a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H4F2O2S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H,9,10) .Chemical Reactions Analysis
Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Applications De Recherche Scientifique
Palladium-Catalyzed Perarylation
A study by Nakano et al. (2008) demonstrated the efficiency of 3-thiophene carboxylic acids in undergoing perarylation through C-H bond cleavage and decarboxylation in the presence of a palladium catalyst, yielding tetraarylated products. This process highlights the reactivity of thiophene derivatives in complex organic transformations (Masaya Nakano, H. Tsurugi, T. Satoh, M. Miura, 2008).
Ruthenium-Catalyzed Oxidative Vinylation
Ueyama et al. (2011) reported the ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids, leading to regioselective C-H bond cleavage and the formation of 3-vinylated products. This method extends to various heteroarene carboxylic acids, showcasing a broad application in the synthesis of vinylated heteroarenes (T. Ueyama, Satoshi Mochida, T. Fukutani, K. Hirano, T. Satoh, M. Miura, 2011).
Electrochemical DNA Sensor Applications
Kang et al. (2004) synthesized polythiophene derivatives for use in electrochemical DNA sensors. By modifying 3-thiophene acetic acid with different benzyl groups, they achieved stable electro-active polymer films that displayed specific electrochemical characteristics, showing promise for biological detection applications (S. Kang, Ji‐Heung Kim, J. An, Eun Kyu Lee, Jun-Hoe Cha, Geunbae Lim, Yong Soon Park, D. Chung, 2004).
Luminescence Sensing and Pesticide Removal
Zhao et al. (2017) explored thiophene-based metal-organic frameworks (MOFs) for environmental applications. They demonstrated that these MOFs can serve as efficient luminescent sensors for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI) and also for the removal of pesticides, highlighting the utility of thiophene derivatives in environmental monitoring and remediation (Yang Zhao, Xiaoyue Xu, Ling-Feng Qiu, Xiaojing Kang, Lili Wen, Bingguang Zhang, 2017).
Difluoromethyl Bioisostere
Zafrani et al. (2017) examined the difluoromethyl group as a lipophilic hydrogen bond donor, suggesting its use as a bioisostere for hydroxyl, thiol, or amine groups. Their research into difluoromethyl anisoles and thioanisoles provided insights into the druglike properties, hydrogen bonding, and lipophilicity of the difluoromethyl group, potentially informing the design of novel pharmaceutical compounds (Y. Zafrani, Dina Yeffet, G. Sod-Moriah, Anat Berliner, Dafna Amir, D. Marciano, E. Gershonov, Sigal Saphier, 2017).
Mécanisme D'action
While the specific mechanism of action for “3-(Difluoromethyl)thiophene-2-carboxylic acid” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Safety and Hazards
Orientations Futures
The future directions for “3-(Difluoromethyl)thiophene-2-carboxylic acid” and its derivatives could involve further exploration of their potential biological effects, given their wide range of pharmacological properties . They could also be used in the synthesis of novel compounds for various applications in material science and industrial chemistry .
Propriétés
IUPAC Name |
3-(difluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,5H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQBXAMVSOIJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189330-25-4 | |
| Record name | 3-(difluoromethyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)

![1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2668848.png)


![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)



![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2668857.png)
![2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide](/img/structure/B2668859.png)


